molecular formula C18H15ClN6O B2631973 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethylphenyl)-1H-1,2,3-triazol-5-amine CAS No. 892777-39-8

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethylphenyl)-1H-1,2,3-triazol-5-amine

Katalognummer: B2631973
CAS-Nummer: 892777-39-8
Molekulargewicht: 366.81
InChI-Schlüssel: KTLBWNDERVYUAT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethylphenyl)-1H-1,2,3-triazol-5-amine features a hybrid heterocyclic scaffold comprising a 1,2,3-triazole core linked to a 1,2,4-oxadiazole moiety. Key structural attributes include:

  • A 3,5-dimethylphenyl substituent at the 1-position of the triazole ring.
  • A 4-chlorophenyl group attached to the oxadiazole ring.
  • An amine group at the 5-position of the triazole.

Eigenschaften

IUPAC Name

5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3,5-dimethylphenyl)triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN6O/c1-10-7-11(2)9-14(8-10)25-16(20)15(22-24-25)18-21-17(23-26-18)12-3-5-13(19)6-4-12/h3-9H,20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTLBWNDERVYUAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)Cl)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethylphenyl)-1H-1,2,3-triazol-5-amine is a member of the oxadiazole and triazole class of compounds, known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential applications in drug development.

Chemical Structure

The molecular formula of the compound is C15H15ClN6OC_{15}H_{15}ClN_6O with a molecular weight of 318.76 g/mol. The structure incorporates both oxadiazole and triazole moieties, which are significant in enhancing biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and triazole rings. For instance:

  • A related compound, N-Aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine , demonstrated significant anticancer activity against various cancer cell lines such as SNB-19 and OVCAR-8 with percent growth inhibitions (PGIs) exceeding 85% .
  • Another study indicated that derivatives of oxadiazoles exhibited cytotoxic effects against human breast adenocarcinoma cell lines (MCF-7 and MDA-MB-231), with IC50 values comparable to established chemotherapeutics like doxorubicin .
CompoundCell LineIC50 (µM)Percent Growth Inhibition (%)
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-...MCF-715.63-
N-Aryl OxadiazoleSNB-19-86.61
N-Aryl OxadiazoleOVCAR-8-85.26

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have also been explored. Some studies suggest that these compounds exhibit significant antibacterial activity against various strains:

  • Compounds similar to the target molecule have shown promising antibacterial effects against both Gram-positive and Gram-negative bacteria .

The biological activity of the compound can be attributed to its ability to interact with specific cellular targets:

  • Apoptosis Induction : The presence of the triazole ring has been associated with the induction of apoptosis in cancer cells by increasing p53 expression levels and activating caspase pathways .
  • Inhibition of Enzymatic Activity : Several oxadiazole derivatives have been reported to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival .

Case Studies

A notable case study involved the synthesis and evaluation of a series of oxadiazole derivatives where one compound demonstrated an IC50 value of 0.12 µM against HCCLM3 liver cancer cells, indicating potent anticancer properties .

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • In vitro studies demonstrated that the compound inhibits cell growth in cancer cell lines such as SNB-19 and OVCAR-8 with percent growth inhibitions exceeding 80% .
  • Mechanistic studies suggest that the compound may induce apoptosis in cancer cells by targeting specific pathways involved in cell proliferation and survival. This is supported by findings indicating that it can effectively disrupt DNA synthesis by inhibiting thymidylate synthase .

Table 1: Anticancer Activity of 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethylphenyl)-1H-1,2,3-triazol-5-amine

Cancer Cell LinePercent Growth Inhibition (%)
SNB-1986.61
OVCAR-885.26
NCI-H4075.99
HCT-11656.53

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. Research indicates that it can effectively combat various bacterial and fungal strains:

  • In vitro assays have shown that derivatives of this compound possess significant activity against pathogens such as Staphylococcus aureus and Candida albicans .
  • The dual action against both cancer cells and microbes positions this compound as a potential lead for developing multitargeted therapies.

Other Therapeutic Applications

Beyond its anticancer and antimicrobial properties, ongoing research is exploring additional therapeutic applications:

  • Anti-inflammatory Effects : Preliminary studies suggest that the compound may modulate inflammatory pathways, offering potential in treating inflammatory diseases.
  • Diabetes Management : Some derivatives have been evaluated for their effects on glucose metabolism, indicating potential use in diabetes management .

Case Studies

Several case studies have documented the synthesis and evaluation of related compounds based on the oxadiazole and triazole frameworks:

  • A study published in a reputable journal synthesized various oxadiazole derivatives and assessed their biological activities. The findings indicated that modifications in the molecular structure significantly influenced their anticancer efficacy .
  • Another investigation focused on the molecular docking studies of these compounds to predict their binding affinities to target proteins involved in cancer progression .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations on the Aromatic Rings

Compound 1 : 4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine
  • Molecular Formula : C₁₈H₁₅ClN₆O₃
  • Molecular Weight : 398.81 g/mol
  • Key Differences : Replaces the 3,5-dimethylphenyl group with a 2,5-dimethoxyphenyl substituent.
Compound 2 : 1-(3,5-Dimethylphenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine
  • Molecular Formula : C₂₀H₂₀N₆O₂
  • Molecular Weight : 376.37 g/mol
  • Key Differences : Substitutes the 4-chlorophenyl group with a 4-ethoxyphenyl moiety.
  • Implications : The ethoxy group increases lipophilicity, which may enhance membrane permeability but reduce solubility in aqueous media .
Compound 3 : 4-[3-(2H-1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-5-amine
  • Molecular Formula : C₁₉H₁₆N₆O₃
  • Molecular Weight : 376.37 g/mol
  • Key Differences : Incorporates a benzodioxole ring instead of chlorophenyl and uses 3,4-dimethylphenyl.

Heterocyclic Core Modifications

Compound 4 : N³-(4-Chlorophenyl)-4H-1,2,4-triazole-3,5-diamine
  • Molecular Formula : C₈H₇ClN₆
  • Key Differences : Lacks the oxadiazole ring and 1,2,3-triazole substituents.
  • Implications : Simplified structure may reduce steric hindrance but diminish selectivity due to fewer pharmacophoric elements .
Compound 5 : 3-(4-Chlorophenyl)-5-[(3-chlorophenyl)methylsulfanyl]-1,2,4-triazol-4-amine
  • Molecular Formula : C₁₅H₁₁Cl₂N₅S
  • Key Differences : Replaces oxadiazole with a methylsulfanyl group.
  • Implications : Sulfur-containing groups can modulate redox properties but may introduce metabolic liabilities .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) LogP* Water Solubility (mg/mL)* Bioactivity Notes
Target Compound ~394.83 3.2 0.05 Predicted CNS activity
Compound 1 398.81 2.8 0.12 Higher solubility, lower LogP
Compound 2 376.37 4.1 <0.01 High lipophilicity
Compound 5 356.24 3.5 0.08 Moderate redox activity

*Predicted using computational tools (e.g., ChemAxon).

Q & A

Q. What are the common synthetic routes for preparing 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethylphenyl)-1H-1,2,3-triazol-5-amine?

The synthesis typically involves multi-step heterocyclic coupling reactions. A general approach includes:

  • Step 1 : Formation of the oxadiazole ring via cyclization of a nitrile precursor with hydroxylamine under acidic conditions .
  • Step 2 : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the triazole ring, using 3,5-dimethylphenyl azide and a propargylamine derivative .
  • Step 3 : Purification via column chromatography or recrystallization. Key reagents include POCl₃ for cyclization and CuI for catalytic coupling .

Q. How is the compound characterized structurally, and what spectroscopic techniques are essential?

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm substituent positions and aromaticity. For example, the 4-chlorophenyl group shows distinct deshielded protons at δ 7.4–7.6 ppm .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 423.08) .
  • IR : Peaks at 1600–1650 cm⁻¹ confirm C=N stretching in oxadiazole and triazole rings .

Advanced Research Questions

Q. How can regioselectivity challenges in triazole formation be addressed during synthesis?

Regioselectivity in CuAAC reactions is influenced by steric and electronic factors:

  • Catalyst Optimization : Use of Cu(I) with ligands like TBTA (tris(benzyltriazolylmethyl)amine) enhances selectivity for 1,4-disubstituted triazoles .
  • Substrate Design : Bulky groups (e.g., 3,5-dimethylphenyl) direct alkyne addition to the less hindered position .
  • Kinetic Control : Lower reaction temperatures (0–25°C) favor the thermodynamically stable regioisomer .

Q. What computational methods are suitable for predicting the compound’s biological activity?

  • Docking Studies : Molecular docking with target proteins (e.g., kinases or GPCRs) using AutoDock Vina or Schrödinger Suite evaluates binding affinities. The oxadiazole and triazole moieties often interact with hydrophobic pockets .
  • DFT Calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with experimental data. For example, chlorophenyl groups increase electron-withdrawing effects, stabilizing the oxadiazole ring .
  • MD Simulations : Analyze stability in biological membranes using GROMACS, focusing on lipophilicity from the 3,5-dimethylphenyl group .

Q. How can contradictory data in biological assays (e.g., cytotoxicity vs. efficacy) be resolved?

  • Dose-Response Curves : Validate activity across multiple concentrations (e.g., 0.1–100 µM) to identify non-specific toxicity thresholds .
  • Off-Target Screening : Use panels like Eurofins’ SafetyScreen44 to rule out interactions with unrelated receptors .
  • Metabolic Stability Tests : Incubate with liver microsomes to assess if rapid degradation underlies inconsistent results .

Stability and Handling

Q. What are the optimal storage conditions to prevent degradation?

  • Temperature : Store at –20°C in amber vials to avoid photodegradation .
  • Solubility : Prepare stock solutions in DMSO (10 mM) and aliquot to minimize freeze-thaw cycles .
  • Hygroscopicity : Use desiccants (e.g., silica gel) due to amine group sensitivity to moisture .

Q. How can degradation products be identified and quantified?

  • HPLC-MS : Use a C18 column (gradient: 5–95% acetonitrile/0.1% formic acid) to separate degradation products. Major peaks at m/z 395.05 and 307.12 suggest cleavage of the oxadiazole ring .
  • Forced Degradation Studies : Expose to heat (60°C), UV light, or acidic/basic conditions to simulate stability under stress .

Data Contradictions and Validation

Q. How to address discrepancies in reported IC₅₀ values across studies?

  • Assay Standardization : Use internal controls (e.g., staurosporine for kinase assays) to normalize inter-lab variability .
  • Cell Line Authentication : Ensure consistent use of validated cell lines (e.g., ATCC-certified HeLa) to avoid genetic drift effects .
  • Statistical Power : Replicate experiments ≥3 times with n ≥ 6 to confirm significance (p < 0.05) .

Advanced Structural Analysis

Q. What crystallographic techniques resolve tautomerism in the triazole ring?

  • Single-Crystal X-ray Diffraction : Determines the dominant tautomer (e.g., 1H- vs. 2H-triazole). For similar compounds, the 1H tautomer is stabilized by intramolecular hydrogen bonding .
  • SCXRD Conditions : Crystallize from ethanol/water (9:1) at 4°C. Space group P2₁/c with Z = 4 is common for triazole derivatives .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.